Telmisartan-d3 is classified as an angiotensin II receptor antagonist, similar to its parent compound, telmisartan. It is utilized in various scientific studies, particularly in the pharmacokinetic assessment of telmisartan itself. This compound is synthesized from commercially available precursors and is often used in research settings to investigate drug interactions and metabolic pathways .
The synthesis of Telmisartan-d3 typically involves several key steps:
The synthesis process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of Telmisartan-d3 consists of a biphenyl group linked to a tetrazole ring, characteristic of angiotensin receptor blockers. The presence of deuterium isotopes modifies the physical properties slightly compared to non-deuterated telmisartan but does not significantly alter its pharmacological activity.
Telmisartan-d3 undergoes various chemical reactions typical for pharmaceuticals, including:
These reactions are essential for elucidating the pharmacological profile of telmisartan and its derivatives.
Telmisartan acts primarily by blocking the angiotensin II type 1 receptor (AT1), which leads to vasodilation and reduced blood pressure. The mechanism involves:
Telmisartan-d3 exhibits physical and chemical properties akin to those of telmisartan but with modifications due to deuteration:
Telmisartan-d3 is primarily used in pharmacokinetic studies to:
The unique properties of Telmisartan-d3 make it an invaluable tool for researchers aiming to optimize therapeutic regimens involving angiotensin II receptor antagonists .
Telmisartan-d3 is a deuterium-labeled analog of the angiotensin II receptor blocker telmisartan, where three hydrogen atoms at the methyl group of the benzimidazole moiety are replaced by deuterium ( [1] [4]). This isotopic substitution yields a molecular formula of C₃₃H₂₇D₃N₄O₂ and a molecular weight of 517.64 g/mol, compared to 514.63 g/mol for non-deuterated telmisartan. The structural integrity of the parent compound is preserved, including the critical biphenyltetrazole scaffold responsible for angiotensin II type 1 (AT₁) receptor antagonism. Deuterium incorporation occurs at the metabolically vulnerable N-methyl site, enhancing molecular stability without altering the core pharmacophore [3] [5].
X-ray diffraction studies of telmisartan polymorphs (Forms A, B, and C) confirm that crystalline packing is governed by hydrogen bonding and π-π stacking interactions involving benzimidazole and carboxylate groups [6]. Deuterium substitution minimally impacts these interactions due to nearly identical atomic radii of C-H and C-D bonds, preserving the solid-state arrangement critical for analytical reference standards.
Table 1: Molecular Properties of Telmisartan-d3
Property | Value |
---|---|
CAS Number | 1189889-44-8 |
Molecular Formula | C₃₃H₂₇D₃N₄O₂ |
Molecular Weight | 517.64 g/mol |
Isotopic Substitution Site | N-methyl group of benzimidazole |
SMILES Notation | CC1=CC(C2=NC3=C(N2C([²H])([²H])[²H])C=CC=C3)=CC4=C1N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(O)=O)CCC |
Deuterium integration into telmisartan employs late-stage isotopic exchange or de novo synthesis using deuterated precursors. The most efficient route involves reacting a desmethyl telmisartan precursor with deuterated methyl iodide (CD₃I) under basic conditions, achieving high isotopic purity (>99%) [3] [5]. Alternatively, Fischer indole synthesis with deuterated reagents yields the labeled benzimidazole core prior to coupling with the biphenyl fragment [8].
Key steps include:
Challenges include preventing isotopic dilution during purification and ensuring deuterium retention under acidic/basic conditions. The synthesis of advanced metabolites like Telmisartan-d3 acyl-β-D-glucuronide (C₃₉H₃₈D₃N₄O₈) further demonstrates deuterium stability during enzymatic conjugation [5].
The isotopic labeling in Telmisartan-d3 induces subtle but significant biochemical divergences from non-deuterated telmisartan:
Table 2: Comparative Properties of Telmisartan and Telmisartan-d3
Property | Telmisartan | Telmisartan-d3 |
---|---|---|
Molecular Weight | 514.63 g/mol | 517.64 g/mol |
AT₁ IC₅₀ | 9.2 nM | 9.2 nM |
Major Metabolic Pathway | Methyl hydroxylation | Reduced hydroxylation |
Key MS Transition (ESI+) | 515.3 → 497.2 | 518.3 → 500.2 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7